2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide
Overview
Description
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N double bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
The synthesis of 2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide typically involves the condensation reaction between 2-hydroxy-2-phenylacetamide and 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with metal ions. These complexes have been investigated for their catalytic properties and potential use in organic synthesis.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antimicrobial agents.
Medicine: Research has shown that the compound has potential anti-inflammatory and anticancer properties. It has been studied for its ability to inhibit the growth of cancer cells and reduce inflammation.
Industry: The compound is used in the synthesis of other organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can act as catalysts in various chemical reactions. In biological systems, the compound can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial, anti-inflammatory, and anticancer effects.
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide include other Schiff bases and their derivatives. These compounds share the characteristic C=N double bond and exhibit similar chemical reactivity. the presence of different substituents on the aromatic rings can significantly influence their properties and applications.
Some similar compounds include:
- 2-hydroxy-N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylacetamide
- 2-hydroxy-N-[(E)-(4-nitrophenyl)methylideneamino]-2-phenylacetamide
- 2-hydroxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-2-phenylacetamide
These compounds may exhibit different biological activities and chemical reactivity, highlighting the uniqueness of this compound in terms of its specific applications and properties.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-methylphenyl)methylideneamino]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-7-9-13(10-8-12)11-17-18-16(20)15(19)14-5-3-2-4-6-14/h2-11,15,19H,1H3,(H,18,20)/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDGPHALCSOSDT-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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